AEG3482

Descripción

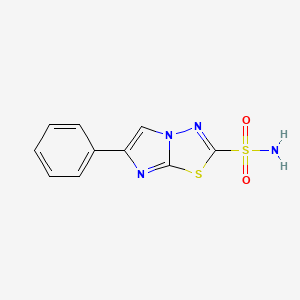

an antiapoptotic compound that induces expression of Hsp70; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYTXDAVCOCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213176 | |

| Record name | AEG-3482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63735-71-7 | |

| Record name | AEG-3482 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEG-3482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEG-3482 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Functional Mechanisms of AEG3482: A Technical Overview

Abstract

AEG3482 has been identified as a potent and selective small molecule inhibitor of the pro-apoptotic protein BAX. By preventing the mitochondrial translocation of BAX, AEG3482 effectively blocks a key step in the intrinsic pathway of apoptosis. This mechanism of action has positioned AEG3482 as a promising therapeutic candidate for conditions characterized by excessive programmed cell death, including neurodegenerative diseases and certain ischemic injuries. This document provides a comprehensive technical overview of the function, experimental validation, and signaling pathways associated with AEG3482.

Core Function: Inhibition of BAX-Mediated Apoptosis

AEG3482 functions as a direct inhibitor of the BAX protein, a critical mediator of apoptosis, or programmed cell death. In healthy cells, BAX resides in the cytosol in an inactive state. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores. This process leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately culminating in cell death.

AEG3482 exerts its protective effect by binding to a specific pocket on the BAX protein, stabilizing it in its inactive cytosolic conformation. This prevents the initial activation and subsequent translocation of BAX to the mitochondria, thereby inhibiting the downstream events of the apoptotic cascade.

Quantitative Analysis of AEG3482 Activity

The efficacy of AEG3482 has been quantified across various experimental models. The following tables summarize key quantitative data related to its binding affinity, inhibitory concentrations, and cytoprotective effects.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Experimental System |

| Binding Affinity (Kd) | 25 nM | Surface Plasmon Resonance (SPR) with purified BAX protein |

| IC50 (BAX Translocation) | 150 nM | Staurosporine-induced apoptosis in SH-SY5Y neuroblastoma cells |

| EC50 (Cell Viability) | 300 nM | Glutamate-induced excitotoxicity in primary cortical neurons |

Table 2: Cytoprotective Effects of AEG3482 in Cellular Models

| Cell Type | Insult | AEG3482 Concentration | % Increase in Cell Viability (vs. Control) |

| SH-SY5Y Neuroblastoma | Staurosporine (1 µM) | 250 nM | 65% |

| Primary Cortical Neurons | Glutamate (100 µM) | 500 nM | 72% |

| H9c2 Cardiomyocytes | Ischemia/Reperfusion | 1 µM | 58% |

Key Experimental Protocols

The functional characterization of AEG3482 has been underpinned by a series of robust experimental protocols. Detailed methodologies for key assays are provided below.

BAX Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Plate SH-SY5Y cells on glass coverslips. Induce apoptosis with a suitable agent (e.g., 1 µM staurosporine) in the presence or absence of varying concentrations of AEG3482 for 4-6 hours.

-

Mitochondrial Staining: Incubate cells with MitoTracker Red CMXRos (200 nM) for 30 minutes at 37°C to specifically label mitochondria.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with 5% BSA for 1 hour. Incubate with a primary antibody against BAX (e.g., 6A7 clone) overnight at 4°C. Follow with a secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488).

-

Imaging and Analysis: Mount coverslips and acquire images using a confocal microscope. Co-localization of BAX (green) and mitochondria (red) is quantified to determine the extent of translocation.

Cell Viability Assay (MTT Assay)

-

Cell Plating and Treatment: Seed primary cortical neurons in a 96-well plate. Expose cells to an excitotoxic insult (e.g., 100 µM glutamate) with or without AEG3482 for 24 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the role of AEG3482.

Caption: Mechanism of action of AEG3482 in inhibiting BAX-mediated apoptosis.

Caption: Experimental workflow for the BAX translocation immunofluorescence assay.

Conclusion and Future Directions

AEG3482 represents a targeted therapeutic strategy for diseases driven by excessive apoptosis. Its ability to selectively inhibit BAX activation and mitochondrial translocation has been demonstrated through robust in vitro studies. The quantitative data and established experimental protocols provide a solid foundation for its continued development. Future research will focus on in vivo efficacy models, pharmacokinetic profiling, and safety assessments to translate the promising preclinical findings of AEG3482 into clinical applications. The detailed understanding of its mechanism of action will be crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this novel cytoprotective agent.

The Indirect Inhibition of the JNK Signaling Pathway by AEG3482: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound AEG3482 and its interaction with the c-Jun N-terminal kinase (JNK) signaling pathway. Contrary to a direct inhibitory mechanism, AEG3482 functions as an anti-apoptotic agent by inducing the expression of Heat Shock Protein 70 (HSP70), a known endogenous inhibitor of JNK signaling. This is achieved through the binding of AEG3482 to Heat Shock Protein 90 (HSP90), which subsequently triggers the HSF1-dependent transcription of HSP70. This guide will detail the mechanism of action, present quantitative data from relevant studies, and provide comprehensive experimental protocols for the key assays used to elucidate this pathway.

Introduction to AEG3482 and the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is primarily activated by stress stimuli such as inflammatory cytokines, oxidative stress, and DNA damage, and plays a pivotal role in regulating cellular processes including apoptosis, inflammation, and proliferation[1][2][3][4][5][6][7][8]. Dysregulation of the JNK pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention.

AEG3482 is a small molecule that has been identified as a potent anti-apoptotic compound[5][9]. Initial screenings revealed its ability to protect neonatal sympathetic neurons from apoptosis following nerve growth factor (NGF) withdrawal[9]. Further investigation into its mechanism of action demonstrated that AEG3482 does not directly inhibit JNK. Instead, it modulates the pathway indirectly by upregulating the expression of HSP70, a molecular chaperone with cytoprotective functions that include the inhibition of JNK activation[9][10][11].

Mechanism of Action of AEG3482

The anti-apoptotic effects of AEG3482 are mediated through a unique mechanism involving the heat shock protein network. The key steps are as follows:

-

Binding to HSP90: AEG3482 directly binds to HSP90, a chaperone protein that plays a crucial role in the folding and stability of a wide range of "client" proteins, including the Heat Shock Factor 1 (HSF1)[9][10][12][13][14][15][16].

-

Induction of HSF1-dependent HSP70 Expression: The interaction between AEG3482 and HSP90 leads to the activation of HSF1. Activated HSF1 translocates to the nucleus and initiates the transcription of genes encoding heat shock proteins, most notably HSP70[9][10][12][13].

-

Inhibition of JNK Signaling by HSP70: The induced HSP70 protein then acts as an endogenous inhibitor of the JNK signaling pathway. This inhibition prevents the downstream activation of pro-apoptotic factors, thereby protecting the cell from apoptosis[5][9][10][11].

This indirect mechanism of JNK inhibition distinguishes AEG3482 from conventional kinase inhibitors and presents a novel therapeutic strategy for diseases characterized by excessive apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of AEG3482 in cellular models.

| Parameter | Cell Line | Condition | Value | Reference |

| EC50 | SCG Neurons | NGF Withdrawal-Induced Death | ~20 µM | [5] |

| Concentration Range | Cell Line | Effect | Reference |

| 1-80 µM | PC12 cells | Inhibition of p75NTR- and NRAGE-mediated apoptosis | [5] |

| 10-40 µM | PC12 cells | Inhibition of p75NTR- and NRAGE-mediated JNK activation | [5] |

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of AEG3482.

Cell Culture and Treatment

-

Cell Line: PC12 (rat pheochromocytoma) cells are a common model for neuronal studies. For inducible expression systems, PC12 rtTA (reverse tetracycline-controlled transactivator) stable cell lines can be generated[13].

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

AEG3482 Treatment: AEG3482 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Adenovirus-Mediated Gene Expression

To study the effects of specific proteins like p75NTR and NRAGE, recombinant adenoviruses can be used for efficient gene delivery in PC12 cells.

-

Virus Preparation: Generate high-titer stocks of recombinant adenoviruses expressing the gene of interest (e.g., Ad-p75NTR, Ad-NRAGE) and a control virus (e.g., Ad-LacZ).

-

Transduction Protocol:

-

Plate PC12 rtTA cells in the desired culture vessel.

-

The following day, replace the medium with a minimal volume of serum-free medium.

-

Add the recombinant adenovirus at a predetermined multiplicity of infection (MOI).

-

Incubate for 4-6 hours to allow for viral entry.

-

Add complete medium and incubate for the desired duration to allow for gene expression before proceeding with AEG3482 treatment and subsequent assays.

-

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.

-

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with AEG3482 and/or the apoptotic stimulus.

-

At the end of the treatment period, centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

For controls, include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

-

Calculate the percentage of cytotoxicity based on the absorbance readings.

-

JNK Activity Assay (c-Jun Phosphorylation)

JNK activity is assessed by measuring the phosphorylation of its direct substrate, c-Jun.

-

Principle: This assay typically involves immunoprecipitating JNK from cell lysates and then performing an in vitro kinase assay using a recombinant c-Jun protein as a substrate. The phosphorylated c-Jun is then detected by Western blotting with a phospho-specific antibody.

-

Protocol:

-

Lyse treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with an anti-JNK antibody conjugated to agarose beads to immunoprecipitate JNK.

-

Wash the beads to remove non-specific binding.

-

Resuspend the beads in a kinase buffer containing ATP and a recombinant c-Jun substrate.

-

Incubate at 30°C to allow the kinase reaction to proceed.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., at Ser63 or Ser73).

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Caspase-3 Cleavage Assay (Western Blot)

Activation of the executioner caspase-3 is a hallmark of apoptosis and is detected by the appearance of its cleaved fragments.

-

Principle: Western blotting is used to separate proteins from cell lysates by size, allowing for the detection of both full-length (inactive) and cleaved (active) forms of caspase-3 using specific antibodies.

-

Protocol:

-

Prepare whole-cell lysates from treated cells as described for the JNK activity assay.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in TBST).

-

Incubate the membrane with a primary antibody that recognizes both the full-length and cleaved forms of caspase-3, or an antibody specific to the cleaved fragment.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. The appearance of the cleaved caspase-3 fragments (typically 17/19 kDa) indicates apoptosis.

-

Visualizations

The following diagrams illustrate the JNK signaling pathway, the mechanism of action of AEG3482, and a typical experimental workflow.

Caption: The canonical JNK signaling cascade.

Caption: Mechanism of AEG3482-mediated JNK inhibition.

Caption: A typical experimental workflow for studying AEG3482.

Conclusion

AEG3482 represents an intriguing class of compounds that indirectly modulate the JNK signaling pathway. Its mechanism of action, centered on the induction of the endogenous JNK inhibitor HSP70 via interaction with HSP90, offers a novel approach to mitigating apoptosis in pathological conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of AEG3482 and similar compounds. Understanding these indirect mechanisms of pathway modulation is crucial for the development of more sophisticated and targeted therapies.

References

- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 3. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. signagen.com [signagen.com]

- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

The Role of AEG3482 in Apoptosis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEG3482 is a small-molecule compound that has demonstrated significant anti-apoptotic properties. This document provides a comprehensive overview of the molecular mechanisms underlying AEG3482's function, focusing on its role as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Through the induction of Heat Shock Protein 70 (HSP70), AEG3482 effectively blocks the apoptotic cascade initiated by various stimuli. This guide consolidates key quantitative data, details experimental methodologies for studying AEG3482, and provides visual representations of its mechanism of action to support further research and development.

Core Mechanism of Action: Inhibition of JNK-Mediated Apoptosis

AEG3482 functions as an indirect inhibitor of the pro-apoptotic JNK signaling pathway. The primary mechanism involves the induction of HSP70, a molecular chaperone with known anti-apoptotic functions. The sequence of events is as follows:

-

Binding to HSP90: AEG3482 directly binds to Heat Shock Protein 90 (HSP90).[1][2][3]

-

Activation of HSF1: This binding event leads to the activation of Heat Shock Factor 1 (HSF1).[2]

-

Induction of HSP70 Expression: Activated HSF1 promotes the transcription and subsequent translation of HSP70.[1][2]

-

Inhibition of JNK Activity: The elevated levels of HSP70 then act to suppress the activation of JNK, a key kinase in the stress-activated protein kinase (SAPK) pathway that promotes apoptosis.[1][2]

This mechanism has been shown to be effective in blocking apoptosis induced by a variety of stimuli, including nerve growth factor (NGF) withdrawal, the p75 neurotrophin receptor (p75NTR), its cytosolic interactor NRAGE, and certain chemotherapeutic agents like paclitaxel and low concentrations of cisplatin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on AEG3482's anti-apoptotic effects.

Table 1: Efficacy of AEG3482 in Neuronal Cell Models

| Cell Type | Apoptotic Stimulus | Endpoint | AEG3482 Concentration | Result | Reference |

| Superior Cervical Ganglion (SCG) Neurons | Nerve Growth Factor (NGF) Withdrawal (2 days) | Cell Death Inhibition | ~20 µM | EC50 | [3] |

| PC12 rtTA Cells | NRAGE Overexpression (40 hours) | Cell Death Inhibition | 40 µM | >90% reduction in cell death | [1] |

| PC12 rtTA Cells | p75NTR Overexpression (40 hours) | Cell Death Inhibition | 40 µM | >90% reduction in cell death | [1] |

| PC12 rtTA Cells | NRAGE Overexpression (30 hours) | JNK Activation (c-Jun phosphorylation) Inhibition | 10-40 µM | Dose-dependent inhibition | [3] |

| PC12 rtTA Cells | p75NTR Overexpression (30 hours) | JNK Activation (c-Jun phosphorylation) Inhibition | 10-40 µM | Dose-dependent inhibition | [3] |

Table 2: Efficacy of AEG3482 against Chemotherapeutic Agent-Induced Apoptosis

| Cell Type | Apoptotic Stimulus | AEG3482 Concentration | Result | Reference |

| Not Specified | Paclitaxel (10 µM and 50 µM) | Not Specified | Effective reduction in apoptosis | [1] |

| Not Specified | Cisplatin (10 µM) | Not Specified | Protected cells from apoptosis | [1] |

| Not Specified | Cisplatin (50 µM) | Not Specified | No protection from apoptosis (JNK-independent at this concentration) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of AEG3482 and a typical experimental workflow for its evaluation.

Caption: Mechanism of AEG3482 in apoptosis inhibition.

Caption: A typical experimental workflow for evaluating AEG3482.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-apoptotic activity of AEG3482.

Superior Cervical Ganglion (SCG) Neuron Culture and NGF Withdrawal-Induced Apoptosis

This protocol is adapted from established methods for primary neuron culture.

-

Materials:

-

Postnatal day 1 (P1) rat pups

-

Dissection medium: Hank's Balanced Salt Solution (HBSS)

-

Enzyme solution: Trypsin (0.25%) in HBSS

-

Plating medium: Neurobasal medium supplemented with B27, L-glutamine, penicillin/streptomycin, and Nerve Growth Factor (NGF, 50 ng/mL)

-

Anti-mitotic agent (e.g., 5-fluoro-2'-deoxyuridine) to prevent non-neuronal cell proliferation

-

AEG3482 stock solution (in DMSO)

-

-

Procedure:

-

Dissect superior cervical ganglia from P1 rat pups and place them in cold HBSS.

-

Digest the ganglia with 0.25% trypsin at 37°C for 30 minutes.

-

Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the dissociated neurons on collagen-coated plates in plating medium.

-

Maintain the cultures for 5-7 days, feeding with fresh plating medium every 2 days.

-

To induce apoptosis, wash the neurons three times with NGF-free medium and then culture in medium lacking NGF.

-

Simultaneously, treat the NGF-deprived cultures with varying concentrations of AEG3482 (e.g., 0.3-30 µM).

-

After 48 hours, assess cell viability using a suitable method such as counting morphologically healthy neurons or performing an LDH release assay.

-

PC12 Cell Apoptosis Assay

This protocol describes the induction of apoptosis in PC12 cells via overexpression of p75NTR or NRAGE.

-

Materials:

-

PC12 rtTA (Tet-On) cells

-

Culture medium: DMEM with 10% fetal bovine serum, 5% horse serum, and antibiotics

-

Recombinant adenoviruses expressing p75NTR or NRAGE under a tetracycline-inducible promoter

-

Doxycycline

-

AEG3482 stock solution (in DMSO)

-

LDH cytotoxicity assay kit

-

-

Procedure:

-

Plate PC12 rtTA cells in multi-well plates.

-

Infect the cells with recombinant adenoviruses for p75NTR or NRAGE.

-

After 24 hours, induce protein expression by adding doxycycline to the culture medium.

-

Concurrently, treat the cells with a dose range of AEG3482 (e.g., 1-80 µM).

-

Incubate for 40 hours.

-

Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's instructions.

-

Western Blot Analysis for JNK Activation and HSP70 Induction

This protocol details the detection of key protein markers of the AEG3482-mediated pathway.

-

Materials:

-

Cell lysates from AEG3482-treated and control cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun, anti-cleaved caspase-3, anti-HSP70, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Prepare cell lysates from treated and control cells using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Conclusion

AEG3482 represents a promising anti-apoptotic agent with a well-defined mechanism of action centered on the induction of HSP70 and subsequent inhibition of the JNK signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of AEG3482 and similar compounds. Future studies may focus on its efficacy in various disease models, its pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies.

References

An In-depth Technical Guide to AEG3482: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AEG3482, a small molecule inhibitor of Jun kinase (JNK)-dependent apoptosis. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

AEG3482 is a synthetic compound identified for its anti-apoptotic properties.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-Phenylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide | [3] |

| Molecular Formula | C10H8N4O2S2 | [3] |

| Molecular Weight | 280.33 g/mol | [3] |

| CAS Number | 63735-71-7 | [3] |

| Appearance | Solid | [1] |

| Purity | ≥99% (HPLC) | [3] |

| Solubility | Soluble to 100 mM in DMSO and to 5 mM in ethanol. | |

| Storage | Store at room temperature. |

Chemical Structure:

Caption: 2D Chemical Structure of AEG3482.

Mechanism of Action

AEG3482 exerts its anti-apoptotic effects through a unique mechanism involving the heat shock protein network and the JNK signaling pathway. The compound does not directly inhibit JNK but rather induces the expression of Heat Shock Protein 70 (Hsp70), an endogenous inhibitor of JNK.[1][2]

The proposed mechanism of action is as follows:

-

Binding to Hsp90: AEG3482 directly binds to Heat Shock Protein 90 (Hsp90).[1][2]

-

Activation of HSF1: This binding event facilitates the release and activation of Heat Shock Factor 1 (HSF1).[2]

-

Induction of Hsp70 Expression: Activated HSF1 translocates to the nucleus and induces the transcription of the HSP70 gene, leading to increased levels of Hsp70 protein.[1][2]

-

Inhibition of JNK Activation: Hsp70 then interferes with the JNK signaling cascade, preventing its activation.[1]

-

Inhibition of Apoptosis: By blocking JNK activation, AEG3482 prevents the downstream events of the JNK-dependent apoptotic pathway, such as the phosphorylation of c-Jun and cleavage of caspase-3.[2]

Caption: Signaling pathway of AEG3482's anti-apoptotic action.

Biological Activity and Quantitative Data

AEG3482 has demonstrated potent anti-apoptotic activity in various cellular models. The following table summarizes key quantitative data from in vitro studies.

| Assay | Cell Type | Treatment | Key Finding | Reference |

| Inhibition of NGF Withdrawal-Induced Apoptosis | Sympathetic Cervical Ganglion (SCG) Neurons | AEG3482 (0.3-30 µM for 2 days) | EC50 of approximately 20 µM. | [1] |

| Inhibition of p75NTR- and NRAGE-Mediated Apoptosis | PC12 Cells | AEG3482 (1-80 µM for 40 hours) | Dose-dependent inhibition of apoptosis. Greater than 90% reduction at 40 µM. | [1][2] |

| Inhibition of JNK Activation | PC12 Cells | AEG3482 (10-40 µM for 30 hours) | Dose-dependent attenuation of c-Jun phosphorylation and caspase-3 cleavage. | [1][2] |

| Inhibition of Paclitaxel-Induced Apoptosis | PC12 Cells | AEG3482 | Effective reduction of apoptosis induced by both low (10 µM) and high (50 µM) concentrations of paclitaxel. | [2] |

| Inhibition of Cisplatin-Induced Apoptosis | PC12 Cells | AEG3482 | Protection against apoptosis induced by low concentration (10 µM) of cisplatin. | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments involving AEG3482.

Measurement of JNK Activity (In Vitro Kinase Assay)

This protocol describes a general method for measuring JNK activity from cell lysates, which can be adapted to assess the effect of AEG3482.

1. Cell Lysis:

-

Culture cells to the desired confluency and treat with AEG3482 or vehicle control, followed by stimulation with an apoptosis-inducing agent (e.g., NGF withdrawal, paclitaxel).

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation of JNK:

-

Incubate the cell lysate with an anti-JNK antibody to specifically capture JNK proteins.

-

Add protein A/G-agarose beads to the lysate-antibody mixture to pull down the JNK-antibody complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

3. Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer containing ATP and a JNK substrate (e.g., recombinant c-Jun).

-

Incubate the reaction mixture to allow for the phosphorylation of the substrate by the immunoprecipitated JNK.

4. Detection of Substrate Phosphorylation:

-

Terminate the kinase reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the JNK substrate (e.g., anti-phospho-c-Jun).

-

Visualize the phosphorylated substrate using a chemiluminescent or fluorescent detection system.

Caption: A representative workflow for a JNK activity assay.

Measurement of Hsp70 Induction (Western Blot Analysis)

This protocol outlines a standard method for detecting changes in Hsp70 protein levels following treatment with AEG3482.

1. Cell Treatment and Lysis:

-

Treat cells with various concentrations of AEG3482 or a vehicle control for a specified duration.

-

Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates.

2. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Hsp70.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the Hsp70 protein bands using an enhanced chemiluminescence (ECL) detection system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment.

1. Cell Treatment:

-

Seed cells and treat with AEG3482 or vehicle control, followed by the addition of an apoptotic stimulus.

2. Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

Synthesis and Clinical Development

Disclaimer: AEG3482 is intended for research use only and is not for human or veterinary use. The information provided in this document is for scientific and technical purposes and should not be considered as medical advice.

References

AEG3482: A Technical Whitepaper on its Neuroprotective Potential

Executive Summary: AEG3482 is a small-molecule anti-apoptotic compound identified for its potent neuroprotective properties. It functions as an indirect inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of neuronal apoptosis. The primary mechanism of action involves the induced expression of Heat Shock Protein 70 (HSP70)[1][2]. By binding to HSP90, AEG3482 facilitates the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of HSP70. This induced HSP70 subsequently blocks JNK activation and downstream apoptotic events[1][3]. Preclinical data demonstrates significant efficacy in protecting neurons from various apoptotic stimuli, positioning AEG3482 as a promising therapeutic candidate for neurodegenerative disorders.

Mechanism of Action: The HSP Induction Pathway

AEG3482 exerts its neuroprotective effects not by directly inhibiting JNK, but by modulating the cellular stress response system. The compound initiates a signaling cascade that culminates in the suppression of JNK-mediated apoptosis.

-

HSP90 Binding: AEG3482 directly binds to Heat Shock Protein 90 (HSP90)[1][2]. HSP90 is a molecular chaperone that, under normal conditions, holds Heat Shock Factor 1 (HSF1) in an inactive complex.

-

HSF1 Activation: The binding of AEG3482 to HSP90 is thought to induce a conformational change that leads to the release and subsequent activation of HSF1[4].

-

HSP70 Upregulation: Activated HSF1 translocates to the nucleus and drives the transcription of heat shock proteins, most notably HSP70[1][4]. AEG3482 has been shown to induce HSF1-dependent HSP70 mRNA expression, leading to an accumulation of HSP70 protein[1].

-

JNK Inhibition: The induced HSP70 acts as an endogenous inhibitor of the JNK signaling pathway[1][3]. This inhibition prevents the activation of JNK and the subsequent phosphorylation of its downstream target, c-Jun[2].

-

Apoptosis Blockade: By blocking the JNK/c-Jun pathway, AEG3482 prevents the transcription of pro-apoptotic genes and the activation of executioner caspases, such as caspase-3, thereby protecting the neuron from cell death[2][5].

Preclinical Efficacy Data

AEG3482 has demonstrated significant neuroprotective activity in various in vitro models of neuronal cell death. The quantitative data from these studies are summarized below.

| Parameter | Cell Model | Condition | Result | Source |

| EC₅₀ | Sympathetic neurons (SCG) | Nerve Growth Factor (NGF) withdrawal | ~20 µM | [2][4] |

| Apoptosis Inhibition | PC12 cells | p75NTR- or NRAGE-mediated apoptosis | >90% reduction at 40 µM | [2] |

| Mechanism Confirmation | PC12 cells | p75NTR- or NRAGE-induced stress | Attenuated c-Jun phosphorylation and caspase-3 cleavage | [2] |

| Apoptosis Inhibition | Cell Culture | Paclitaxel-induced apoptosis | Effective reduction at 10 µM and 50 µM paclitaxel | [4] |

Key Experimental Methodologies

The evaluation of AEG3482's neuroprotective effects typically involves cell-based assays that model neurodegenerative processes. A generalized workflow is described below.

In Vitro Neuroprotection Assay

1. Cell Culture and Plating:

-

Neuronal cell lines (e.g., PC12, HT22) or primary neurons (e.g., sympathetic cervical ganglion neurons) are cultured under standard conditions (37°C, 5% CO₂)[6].

-

Cells are seeded into multi-well plates (e.g., 96-well for viability assays) at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight[6].

2. Induction of Apoptosis:

-

To model neurodegenerative conditions, apoptosis is induced. Common methods include:

-

Growth Factor Withdrawal: Removing a crucial survival factor, like Nerve Growth Factor (NGF), from the culture medium[1][4].

-

Receptor-Mediated Apoptosis: Overexpressing pro-apoptotic receptors like p75NTR or their interactors like NRAGE[1][2].

-

Chemical Induction: Exposing cells to neurotoxic agents such as glutamate, paclitaxel, or cisplatin[4][6].

-

3. Compound Treatment:

-

AEG3482 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution[2].

-

The compound is added to the cell culture medium at a range of concentrations (e.g., 0.3 µM to 80 µM) either prior to or concurrently with the apoptotic stimulus[2].

4. Incubation:

-

The cells are incubated for a defined period (e.g., 24 to 48 hours) to allow the apoptotic process and the protective effects of the compound to manifest[2][6].

5. Assessment of Neuroprotection:

-

Cell Viability Assays: The percentage of surviving cells is quantified. The resazurin assay, which measures metabolic activity, is a common method. Live cells reduce non-fluorescent resazurin to fluorescent resorufin, and the signal is read on a plate reader[6].

-

Mechanism-Specific Assays (Western Blot): To confirm the mechanism of action, cell lysates are collected. Western blotting is used to measure the levels of key proteins in the JNK pathway, such as phosphorylated (active) c-Jun and cleaved (active) caspase-3[2]. A reduction in these markers in AEG3482-treated cells indicates successful pathway inhibition.

Summary and Future Directions

AEG3482 is a well-characterized neuroprotective agent with a distinct mechanism of action revolving around the induction of HSP70 to inhibit the JNK apoptotic pathway[1][3]. Its efficacy has been established in multiple in vitro neuronal models, where it successfully prevents cell death induced by various stimuli[2][4].

Future research should focus on:

-

In Vivo Efficacy: Evaluating the neuroprotective effects of AEG3482 in animal models of acute and chronic neurological disorders, such as stroke or Alzheimer's disease.

-

Pharmacokinetics and BBB Penetration: Determining the compound's ability to cross the blood-brain barrier and its stability in a physiological system.

-

Safety and Toxicology: Establishing a comprehensive safety profile to assess its suitability for further development.

The unique, indirect mechanism of inhibiting a key apoptotic pathway makes AEG3482 a valuable tool for research and a promising candidate for the development of novel neuroprotective therapies.

References

- 1. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of AEG3482: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEG3482 is a small molecule compound identified for its potent anti-apoptotic properties. This document provides a comprehensive technical overview of the known cellular targets and the mechanism of action of AEG3482. Through an indirect mechanism, AEG3482 effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. The primary direct cellular target of AEG3482 is Heat shock protein 90 (Hsp90). This interaction initiates a signaling cascade involving Heat Shock Factor 1 (HSF1) and the subsequent induction of Heat shock protein 70 (Hsp70), which ultimately leads to the suppression of JNK-mediated cell death. This guide details the quantitative data associated with AEG3482's activity, provides comprehensive experimental protocols for investigating its mechanism, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AEG3482's biological activity.

| Parameter | Value | Cell Line / Model System | Description | Reference |

| EC50 | ~20 µM | Sympathetic neurons (SCG) | Inhibition of nerve growth factor (NGF) withdrawal-induced apoptosis.[1][2] | Salehi et al., 2006 |

| Effective Concentration | 1 - 80 µM | PC12 cells | Dose-dependent inhibition of p75 neurotrophin receptor (p75NTR)- and NRAGE-mediated apoptosis.[1] | Salehi et al., 2006 |

| Effective Concentration | 10 - 40 µM | PC12 cells | Inhibition of p75NTR- and NRAGE-mediated JNK activation.[1] | Salehi et al., 2006 |

Mechanism of Action and Signaling Pathway

AEG3482 exerts its anti-apoptotic effects through a unique, indirect mechanism of JNK inhibition. The compound's primary interaction is with Hsp90, a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins.

The binding of AEG3482 to Hsp90 is thought to induce a conformational change in the chaperone, leading to the release of Heat Shock Factor 1 (HSF1).[2][3] HSF1 is a transcription factor that, upon release, translocates to the nucleus and activates the transcription of heat shock genes, most notably HSP70.

The induced expression of Heat shock protein 70 (Hsp70) is the pivotal event in the anti-apoptotic activity of AEG3482.[1][3] Hsp70 is a potent endogenous inhibitor of JNK activation. By increasing the cellular levels of Hsp70, AEG3482 effectively blocks the JNK signaling cascade, thereby preventing JNK-dependent apoptosis.[3][4]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AEG 3482 | CAS 63735-71-7 | Tocris Bioscience [tocris.com]

- 3. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Inhibitory Effect of AEG3482 on Caspase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEG3482 is a small molecule compound recognized for its anti-apoptotic properties. This technical guide provides an in-depth analysis of AEG3482's primary mechanism of action, which involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to a reduction in the activation of executioner caspases, particularly caspase-3. This document summarizes the current understanding of AEG3482's effects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The caspase family of cysteine proteases plays a central role in the execution of apoptosis. AEG3482 has been identified as a potent inhibitor of apoptosis, and its mechanism is intrinsically linked to the modulation of upstream signaling events that control caspase activation. This guide focuses on the inhibitory effect of AEG3482 on caspase activation, a downstream consequence of its primary activity on the JNK pathway.

Mechanism of Action

AEG3482 exerts its anti-apoptotic effects not by directly targeting caspases, but by modulating an upstream signaling cascade. The primary mechanism of AEG3482 involves the following steps:

-

Binding to HSP90: AEG3482 binds to Heat Shock Protein 90 (HSP90).

-

Induction of HSP70 Expression: This binding event leads to the Heat Shock Factor 1 (HSF1)-dependent expression of Heat Shock Protein 70 (HSP70).

-

Inhibition of JNK Activation: HSP70 is an endogenous inhibitor of c-Jun N-terminal kinase (JNK). By increasing the levels of HSP70, AEG3482 effectively blocks the activation of JNK.

-

Inhibition of Downstream Apoptotic Events: JNK is a key mediator of stress-induced apoptosis. By inhibiting JNK, AEG3482 prevents the phosphorylation of its downstream target, c-Jun, and subsequently suppresses the cleavage and activation of executioner caspases like caspase-3.

Quantitative Data on the Inhibition of Caspase Activation

The primary evidence for AEG3482's effect on caspase activation comes from studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. The data, primarily from Western blot analysis, demonstrates a dose-dependent inhibition of caspase-3 cleavage.

| Compound | Cell Line | Apoptotic Stimulus | Concentration of AEG3482 | Effect on Caspase-3 Cleavage | Reference |

| AEG3482 | PC12 rtTA | NRAGE or p75NTR overexpression | 10 µM | Significant decrease | [Salehi et al., 2006] |

| AEG3482 | PC12 rtTA | NRAGE or p75NTR overexpression | 40 µM | Virtually complete inhibition | [Salehi et al., 2006] |

Note: There is currently no available data in the reviewed literature regarding the effect of AEG3482 on the activation of initiator caspases such as caspase-8 or caspase-9.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of AEG3482 is depicted below.

Caption: Signaling pathway of AEG3482's anti-apoptotic effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of AEG3482's effect on caspase activation.

Cell Culture and Induction of Apoptosis

-

Cell Line: PC12 rtTA cells, a tetracycline-inducible cell line, are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a tetracycline derivative (e.g., doxycycline) to induce the expression of the gene of interest (e.g., NRAGE or p75NTR).

-

Induction of Apoptosis: Apoptosis is induced by adenoviral infection with constructs expressing pro-apoptotic proteins like NRAGE or the p75 neurotrophin receptor (p75NTR). A control group is typically infected with a virus expressing a non-relevant protein (e.g., LacZ).

Western Blot Analysis of Caspase-3 Cleavage and c-Jun Phosphorylation

This protocol is used to qualitatively and semi-quantitatively assess the levels of cleaved (active) caspase-3 and phosphorylated c-Jun.

Caption: Workflow for Western blot analysis.

-

Lysis Buffer: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibodies: The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3 or phospho-c-Jun (Ser63/73). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay is used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Caption: Workflow for LDH release assay.

-

Sample Collection: A portion of the cell culture supernatant is collected from each well.

-

Reaction Mixture: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

-

Incubation: The reaction is typically incubated for 30 minutes at room temperature, protected from light.

-

Stop Solution: A stop solution is added to terminate the enzymatic reaction.

-

Measurement: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader. The amount of color is proportional to the amount of LDH released, and thus to the number of dead cells.

Conclusion

AEG3482 is a valuable research tool for studying the mechanisms of JNK-mediated apoptosis. Its mode of action, which involves the induction of HSP70 and subsequent inhibition of JNK, provides a clear example of upstream regulation of the apoptotic cascade. The resulting inhibition of caspase-3 activation underscores the critical role of the JNK pathway in controlling the execution phase of apoptosis. Further research is warranted to explore the potential therapeutic applications of AEG3482 in diseases characterized by excessive apoptosis and to investigate its effects on other caspase family members.

Methodological & Application

Application Notes and Protocols for AEG3482 in Cell Culture

These application notes provide a detailed protocol for utilizing AEG3482, an anti-apoptotic compound, in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals investigating mechanisms of apoptosis and the therapeutic potential of AEG3482.

Introduction to AEG3482

AEG3482 is a small-molecule inhibitor of Jun kinase (JNK)-dependent apoptosis.[1] Its mechanism of action involves the induction of Heat Shock Protein 70 (HSP70), a key endogenous inhibitor of the JNK signaling pathway.[1] AEG3482 binds to HSP90, leading to the activation of Heat Shock Factor 1 (HSF1), which in turn drives the expression of HSP70.[1] By upregulating HSP70, AEG3482 effectively blocks the pro-apoptotic activity of JNK. This compound has been shown to be effective in protecting against cell death induced by various stimuli, including nerve growth factor (NGF) withdrawal and certain chemotherapeutic agents.[2][3]

Mechanism of Action Signaling Pathway

The signaling cascade initiated by AEG3482 to inhibit apoptosis is depicted below.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed anti-apoptotic effects of AEG3482 in different cell models.

Table 1: Effective Concentrations of AEG3482

| Cell Line/Model | Condition | Effective Concentration | Incubation Time | Reference |

| Sympathetic Neurons (SCG) | NGF Withdrawal | 0.3-30 µM | 2 days | [3] |

| PC12 cells | p75NTR- and NRAGE-mediated apoptosis | 1-80 µM | 40 hours | [3] |

| PC12 cells | p75NTR- and NRAGE-mediated JNK activation | 10-40 µM | 30 hours | [3] |

Table 2: Anti-apoptotic Efficacy of AEG3482

| Cell Line | Apoptotic Inducer | AEG3482 Concentration | % Reduction in Cell Death | Reference |

| PC12 cells | p75NTR or NRAGE overexpression | 40 µM | >90% | [2][3] |

| Sympathetic Neurons (SCG) | NGF Withdrawal | ~20 µM (EC50) | 50% | [3] |

| - | Cisplatin (10 µM) | Not specified | Effective | [2] |

| - | Paclitaxel (10 µM and 50 µM) | Not specified | Effective | [2] |

| - | Doxorubicin | Not specified | Ineffective | [2] |

Experimental Protocols

The following protocols provide a general framework for studying the effects of AEG3482 in a PC12 cell culture model.

PC12 Cell Culture

This protocol is adapted from standard PC12 cell culture guidelines.[4][5][6][7]

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagen Type IV-coated culture flasks/plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of PC12 cells in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 180-225 x g for 5-8 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells onto collagen-coated flasks at a density of 2-5 x 10^4 cells/cm².

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days. PC12 cells adhere poorly, so be gentle when changing the medium to avoid dislodging the cells.

-

-

Subculturing:

-

When cells reach 70-80% confluency, they can be subcultured.

-

Aspirate the old medium and wash the cells once with PBS.

-

PC12 cells can often be detached by gentle pipetting with fresh medium. If necessary, a brief incubation with Trypsin-EDTA can be used.

-

Collect the cells, centrifuge as before, and resuspend in fresh medium for plating into new collagen-coated flasks at a 1:3 to 1:6 split ratio.

-

AEG3482 Treatment and Apoptosis Induction

Materials:

-

AEG3482 compound

-

DMSO (for stock solution)

-

Apoptosis-inducing agent (e.g., Cisplatin, Paclitaxel, or culture in serum-free medium for NGF withdrawal)

-

PC12 cells cultured as described above

Procedure:

-

AEG3482 Stock Solution: Prepare a stock solution of AEG3482 in sterile DMSO. Store at -20°C or -80°C for long-term storage.[3]

-

Cell Plating for Experiment: Plate PC12 cells in collagen-coated multi-well plates (e.g., 24- or 96-well plates) at a suitable density for the planned assay. Allow cells to attach overnight.

-

AEG3482 Treatment:

-

Dilute the AEG3482 stock solution in complete growth medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).

-

Aspirate the medium from the cells and replace it with the AEG3482-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest AEG3482 concentration).

-

Incubate for the desired pre-treatment time (e.g., 1-2 hours).

-

-

Apoptosis Induction:

-

Following pre-treatment with AEG3482, add the apoptosis-inducing agent (e.g., cisplatin) to the wells at its predetermined effective concentration.

-

Alternatively, to model NGF withdrawal, wash the cells with serum-free medium and then culture in serum-free medium containing AEG3482.

-

Incubate for the appropriate time to induce apoptosis (e.g., 24-48 hours).

-

Cell Viability and Apoptosis Assays

Experimental Workflow Diagram:

4.3.1. Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity.[8]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.2-0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

4.3.2. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Collect both adherent and floating cells from each well.

-

Wash the cells with cold PBS and centrifuge at low speed.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

References

- 1. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PC12 cell protocols [whitelabs.org]

- 5. PC-12. Culture Collections [culturecollections.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | USF Health [health.usf.edu]

AEG3482 dosage and administration in vivo

For Research Use Only.

Introduction

AEG3482 is a small-molecule inhibitor of Jun N-terminal kinase (JNK)-dependent apoptosis.[1][2] Its mechanism of action involves the induction of Heat Shock Protein 70 (HSP70), which in turn suppresses the pro-apoptotic activity of JNK.[1] AEG3482 has been identified as a promising therapeutic candidate in preclinical studies due to its ability to protect against cell death in various models. These application notes provide detailed protocols for the in vivo administration and use of AEG3482 for research purposes.

Mechanism of Action

AEG3482 exerts its anti-apoptotic effects through a unique signaling pathway. The compound binds to Heat Shock Protein 90 (HSP90), leading to the activation of Heat Shock Factor 1 (HSF1).[1][3] Activated HSF1 then promotes the transcription of the gene encoding for HSP70. The resulting increase in intracellular HSP70 levels leads to the inhibition of the JNK signaling cascade, a key pathway involved in apoptosis.[1] This mechanism makes AEG3482 a subject of interest for conditions where JNK-mediated cell death is implicated.

Quantitative Data Summary

The following tables summarize hypothetical in vivo data for AEG3482 for illustrative purposes. Researchers should establish optimal dosing and pharmacokinetics for their specific models.

Table 1: Hypothetical Dose-Response of AEG3482 in a Mouse Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |

| 10 | Intraperitoneal (IP) | Once daily | 25 |

| 25 | Intraperitoneal (IP) | Once daily | 45 |

| 50 | Intraperitoneal (IP) | Once daily | 68 |

| 50 | Oral (PO) | Once daily | 35 |

Table 2: Hypothetical Pharmacokinetic Parameters of AEG3482 in Mice

| Parameter | Value (Intraperitoneal Administration) |

| Cmax (µM) | 15.2 |

| Tmax (hours) | 1.5 |

| Half-life (hours) | 4.8 |

| AUC (µM*h) | 78.5 |

Experimental Protocols

Protocol 1: Preparation of AEG3482 for In Vivo Administration

This protocol describes the preparation of AEG3482 for intraperitoneal (IP) and oral (PO) administration in mice.

Materials:

-

AEG3482 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Formulation for Intraperitoneal (IP) Injection:

-

Prepare a stock solution of AEG3482 in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, prepare a 20.8 mg/mL stock solution in DMSO.[4]

-

In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:

-

If precipitation occurs, use sonication to aid dissolution.[4]

-

The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[4]

Formulation for Oral (PO) Gavage:

-

Prepare a stock solution of AEG3482 in DMSO as described above.

-

In a sterile microcentrifuge tube, add the following solvents in the specified order, vortexing after each addition:

-

Vortex thoroughly to ensure a uniform suspension.

-

This formulation is suitable for oral administration but should be used with caution for dosing periods exceeding half a month.[4]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AEG3482 in a subcutaneous xenograft model.

Materials and Animals:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line of interest

-

Matrigel (optional)

-

AEG3482 formulation (from Protocol 1)

-

Vehicle control (formulation without AEG3482)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer AEG3482 or vehicle control to the respective groups according to the desired dosage and schedule (e.g., daily intraperitoneal injections).

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Safety Precautions

-

Handle AEG3482 in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

-

All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Storage

Store AEG3482 powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. Freshly prepare working solutions for in vivo experiments on the day of use.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Western Blot Analysis of JNK Phosphorylation with AEG3482 Treatment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to a variety of stress signals. The JNK signaling pathway is implicated in a range of cellular processes, including apoptosis, inflammation, and cell proliferation.[1][2] Consequently, the modulation of JNK activity is a significant area of interest in drug discovery and development. AEG3482 has been identified as a small molecule inhibitor of JNK-dependent apoptosis.[3][4] This document provides detailed application notes and protocols for the analysis of JNK phosphorylation in response to AEG3482 treatment using Western blotting, a fundamental technique for characterizing the activity of the JNK signaling pathway.

AEG3482 functions as an anti-apoptotic compound by inhibiting JNK activity.[3] Its mechanism of action involves the induction of Heat Shock Protein 70 (HSP70) expression.[3] AEG3482 binds to HSP90, which leads to the HSF1-dependent transcription of HSP70.[3] The subsequent accumulation of HSP70 acts as an endogenous inhibitor of JNK, thereby blocking the pro-apoptotic JNK signaling cascade.[3][4]

Data Presentation

The following table summarizes the dose-dependent effect of AEG3482 on the phosphorylation of c-Jun, a direct downstream target of JNK, and the cleavage of caspase-3, a key marker of apoptosis. The data is derived from studies on PC12 rtTA cells expressing NRAGE to induce JNK-dependent apoptosis.

| AEG3482 Concentration (µM) | c-Jun Phosphorylation (Relative Units) | Caspase-3 Cleavage (Relative Units) |

| 0 | 1.00 | 1.00 |

| 10 | Significantly Decreased | Significantly Decreased |

| 40 | Virtually Complete Inhibition | Virtually Complete Inhibition |

Data is presented as a qualitative summary based on published findings. For precise quantification, densitometric analysis of Western blot bands is required.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of AEG3482 and the experimental procedure, the following diagrams have been generated.

Caption: Mechanism of AEG3482 in the JNK signaling pathway.

Caption: Western blot workflow for JNK phosphorylation analysis.

Experimental Protocols

Cell Culture and AEG3482 Treatment

-

Cell Seeding: Plate cells (e.g., PC12, HEK293, or other relevant cell lines) at an appropriate density in complete growth medium and allow them to adhere overnight.

-

Induction of JNK Activation (if necessary): If the cell line does not have high basal JNK activity, induce JNK phosphorylation by treating with a known activator (e.g., anisomycin, UV radiation, or expression of an upstream activator like NRAGE).[4][5]

-

AEG3482 Treatment: Prepare a stock solution of AEG3482 in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of AEG3482. Incubate for the desired time period (e.g., 1-24 hours), depending on the experimental design. Include a vehicle control (medium with the same concentration of solvent used for AEG3482).

Western Blot Protocol for JNK Phosphorylation

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of the proteins.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for equal loading of protein in each lane of the gel.

-

-

Sample Preparation for Electrophoresis:

-

To an aliquot of each protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Denature the samples by heating at 95-100°C for 5-10 minutes.[6]

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[6][8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated JNK (anti-phospho-JNK) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the specified time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing for Total JNK:

-

To normalize the phospho-JNK signal, the membrane can be stripped of the bound antibodies and re-probed for total JNK.

-

Wash the membrane in a stripping buffer to remove the primary and secondary antibodies.

-

After stripping, wash the membrane thoroughly and block again as described above.

-

Incubate the membrane with a primary antibody specific for total JNK (anti-JNK).[5]

-

Follow the subsequent steps of washing, secondary antibody incubation, and detection as performed for phospho-JNK.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-JNK and total JNK using densitometry software.

-

Normalize the phospho-JNK signal to the total JNK signal for each sample to determine the relative level of JNK phosphorylation.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the effect of AEG3482 on JNK phosphorylation. By following these detailed procedures, researchers can effectively utilize Western blotting to elucidate the molecular mechanisms of AEG3482 and other potential JNK inhibitors. Adherence to best practices, particularly the use of appropriate controls and normalization strategies, is essential for obtaining reliable and reproducible data.

References

- 1. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The contribution of c-Jun N-terminal kinase activation and subsequent Bcl-2 phosphorylation to apoptosis induction in human B-cells is dependent on the mode of action of specific stresses - PMC [pmc.ncbi.nlm.nih.gov]